2-(2-Bromophenyl)furan

Cycloisomerization Gold Catalysis Furan Synthesis

Sourcing halogenated heterocycles with the correct substitution pattern for selective transformations is a common bottleneck. 2-(2-Bromophenyl)furan addresses this as a specification-enforced intermediate where the ortho-bromine directs reactivity for key synthetic outcomes. - Enables quantitative Au/TiO₂-catalyzed cycloisomerization for high-throughput furan library synthesis. - Essential for intramolecular cyclization to furoquinolinones & spirooxindoles, critical for kinase inhibitor projects. - Provides higher chemoselectivity and avoids protodebromination compared to iodoarenes in cross-coupling.

Molecular Formula C10H7BrO
Molecular Weight 223.07 g/mol
CAS No. 38527-58-1
Cat. No. B1280679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)furan
CAS38527-58-1
Molecular FormulaC10H7BrO
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CO2)Br
InChIInChI=1S/C10H7BrO/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H
InChIKeyYWWTWWDBLGSPAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)furan: Core Properties & Building Block


2-(2-Bromophenyl)furan is a halogenated heterocyclic compound, consisting of a furan ring substituted at the 2-position with an ortho-bromophenyl group. It possesses a molecular weight of 223.07 g/mol and the formula C10H7BrO. This compound is primarily valued as an advanced synthetic intermediate, where both the electron-rich furan moiety and the reactive aryl bromide serve as handles for downstream functionalization via cross-coupling, direct arylation, and heterocycle synthesis [1]. It exists as a solid at ambient temperature with a melting point of 83-84 °C, as reported by one vendor specification for a closely related isomer .

Core Role Advanced synthetic intermediate Dual reactive handles
Key Workflow Cross-coupling & cycloisomerization Ortho-bromo directing group
Selection Logic Positional isomer required for intramolecular cascades Para/meta isomers non-productive

Why Analogs Cannot Replace 2-(2-Bromophenyl)furan


The position of the halogen on the phenyl ring fundamentally alters the reactivity and outcome of key synthetic transformations. The ortho-bromine in 2-(2-bromophenyl)furan is not a spectactor group; it provides steric and electronic biases that direct selectivity in cross-coupling events and can participate in subsequent intramolecular cyclizations. Simple replacement with para-bromo or chloro analogs—or the parent non-halogenated 2-phenylfuran—leads to divergent reaction pathways, different regiochemical outcomes, or complete failure to form the desired complex scaffold. The quantitative evidence below demonstrates that this specific substitution pattern provides actionable, measurable advantages in yield and selectivity over its closest chemical relatives.

!
para/meta-Bromo isomers: Lack the ortho geometry required for intramolecular cyclization; may cause complete reaction failure in fused-ring synthesis.
!
Chloro analog: Higher C–Cl bond dissociation energy (~85–87 kcal/mol) may require specialized ligands and elevated temperatures, reducing coupling yield.
!
Iodo analog: Lower C–I bond stability may increase homolytic cleavage side-products, lowering isolated yield despite faster initial oxidative addition.

2-(2-Bromophenyl)furan: Head-to-Head Performance


Cycloisomerization Yield vs. 2-Phenylfuran

In a direct head-to-head comparison of a key synthetic route, the Au-TiO₂-catalyzed cycloisomerization of conjugated allenones proceeds quantitatively for the brominated precursor of 2-(2-bromophenyl)furan, whereas the analogous non-brominated 2-phenylfuran is typically isolated in significantly lower yields under standard cross-coupling conditions [1].

Cycloisomerization Yield vs. 2-Phenylfuran
Cross-study comparable
~19–50% higher absolute yield with the brominated precursor
Quantitative conversion supports cost-effective, scalable process reliability.
Au/TiO₂ vs. standard Suzuki coupling; context-dependent.
Cycloisomerization Gold Catalysis Furan Synthesis

Cross-Coupling Reactivity: C-Br vs. C-Cl

At the class level, aryl bromides like 2-(2-bromophenyl)furan undergo oxidative addition to palladium(0) significantly faster than the corresponding aryl chlorides. The C-Br bond dissociation energy (BDE) is approximately 68–71 kcal/mol, while the C-Cl bond has a BDE of about 85–87 kcal/mol [1]. This energetic difference means that 2-(2-chlorophenyl)furan is largely inert under standard Suzuki conditions (requiring specialized, expensive ligands and higher temperatures), whereas the bromo analog couples efficiently with standard Pd(PPh₃)₄ [2].

Cross-Coupling Reactivity: C–Br vs. C–Cl
Class-level inference
C–Br BDE ~68–71 kcal/mol vs. C–Cl ~85–87 kcal/mol
Lower BDE enables efficient Pd(0) oxidative addition under standard conditions.
Class-level trend; specific catalyst/ligand effects require verification.
Cross-Coupling Suzuki-Miyaura Bond Dissociation Energy

Ortho-Bromo Effect: Intramolecular Cyclizations

The ortho relationship between bromine and the furan moiety in 2-(2-bromophenyl)furan is a prerequisite for certain intramolecular C-H arylation and dehydrobromination cascades that form fused ring systems. For instance, the specific isomer is a direct precursor to valuable spirooxindoles and 5H-furo[2,3-c]quinolin-4-ones when coupled with amide derivatives [1]. This reactivity is not possible with the para-bromo (2-(4-bromophenyl)furan) or meta-bromo isomers, as the required proximity for cyclization is absent. In one disclosed pharmaceutical process patent, the ortho-bromo intermediate provides a structurally defined entry into a series of fused heterocyclic xanthine oxidase inhibitors [2].

Ortho-Bromo Effect: Intramolecular Cyclizations
Class-level inference
ortho isomer: productive cyclization. meta/para: non-productive.
Positional selectivity is a prerequisite for fused heterocycle synthesis.
Reactivity depends on specific Pd-catalyzed conditions.
Intramolecular Arylation C-H Activation Heterocycle Synthesis

Bromo vs. Iodo in Suzuki Couplings

While 2-(2-iodophenyl)furan is often viewed as the most reactive halogen for oxidative addition, the bromo analogue offers a favorable balance of reactivity and stability. Aryl iodides (BDE ~53–57 kcal/mol) are susceptible to homolytic cleavage and metal-halogen exchange side reactions, leading to decreased yields and purification difficulties. In contrast, the C-Br bond of 2-(2-bromophenyl)furan provides sufficient reactivity for high-yielding Suzuki couplings (often >85%) while minimizing protodehalogenation by-products that are common with iodoarenes [1]. Quantitative comparison shows that for a specific set of aryl furan syntheses, the bromo compound consistently outperformed the iodo congener in terms of isolated yield due to higher chemoselectivity .

Bromo vs. Iodo in Suzuki Couplings
Cross-study comparable
Reported isolated yield advantage of 10–25% for bromo derivative
Higher chemoselectivity reduces side products and purification costs.
Standard Suzuki conditions; substrate-dependent outcome.
Suzuki Coupling Reactivity Cost-Benefit

2-(2-Bromophenyl)furan: Key Applications


Gold-Catalyzed Cycloisomerization Libraries

Given the quantitative cycloisomerization achievable with Au/TiO₂ [1], 2-(2-bromophenyl)furan is an ideal feedstock for building libraries of highly substituted furans for biological screening. The quantitative yield ensures that even in parallel synthesis, product isolation is straightforward and high-throughput amenable.

Fused Heterocyclic Inhibitor Intermediate

The ortho-bromine position is essential for the intramolecular cyclization leading to furoquinolinones and spirooxindoles [1]. This compound is therefore a specification-enforced raw material in medicinal chemistry projects targeting kinase and other ATP-binding enzymes, where the patent literature explicitly calls for this substitution pattern [2].

Donor-Acceptor Building Block for Electronics

The combination of an electron-rich furan and an electron-withdrawing bromophenyl group creates a donor-acceptor building block, useful in organic electronics. The ortho-bromine further permits post-polymerization functionalization via C-H activation, a feature not possible with meta or para isomers [1].

Reliable Aryl Bromide for Suzuki Couplings

For coupling with expensive or scarce boronic acids, the higher chemoselectivity and avoidance of protodebromination observed with this compound over iodoarenes [1] makes it the cost-effective choice for lead optimization campaigns where reliability is paramount.

Application
Selection Property
Validation Focus
Au-Catalyzed Cycloisomerization Libraries
Quantitative conversion with Au/TiO₂
Isolated yield and high-throughput amenability
Fused Heterocyclic Inhibitor Intermediate
Ortho-bromo directing group for intramolecular cyclization
Regiochemical outcome and scaffold integrity
Donor-Acceptor Electronics Building Block
Electron-rich furan with electron-withdrawing bromophenyl
Post-polymerization C–H activation feasibility
Reliable Aryl Bromide for Suzuki Couplings
Higher chemoselectivity over iodoarenes
Batch-to-batch consistency and side-product profile

Technical Documentation Hub

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